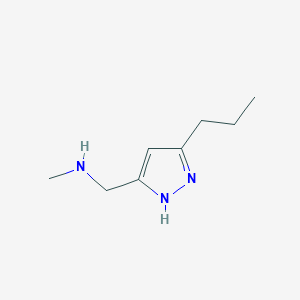

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Description

BenchChem offers high-quality N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(3-propyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7-5-8(6-9-2)11-10-7/h5,9H,3-4,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTGTJHONGTEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260399 | |

| Record name | N-Methyl-5-propyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-74-0 | |

| Record name | N-Methyl-5-propyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-propyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel pyrazole derivative, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Rationale

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic properties, have driven extensive research into the synthesis of novel analogues.[1][3] The target molecule, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, incorporates a propyl group at the 5-position and an N-methylaminomethyl substituent at the 3-position of the pyrazole ring. These structural features are anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

This guide details a logical and efficient two-stage synthetic approach. The first stage focuses on the construction of the key intermediate, (5-propyl-1H-pyrazol-3-yl)methanamine. The second stage elaborates on the selective N-methylation of this primary amine to yield the final product. The causality behind the selection of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy and Experimental Protocols

The proposed synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a two-step process commencing with the synthesis of the pyrazole core followed by N-methylation.

Caption: Overall synthetic workflow for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Step 1: Synthesis of (5-propyl-1H-pyrazol-3-yl)methanamine

The initial and crucial step is the construction of the pyrazole ring. A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[4][5]

Protocol:

-

Preparation of the 1,3-Diketone Precursor: The synthesis begins with the Claisen condensation of ethyl butyrate and ethyl acetate in the presence of a strong base like sodium ethoxide to yield ethyl 3-oxohexanoate.

-

Cyclocondensation with Hydrazine:

-

To a solution of ethyl 3-oxohexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate, 5-propyl-1H-pyrazol-3(2H)-one, is collected by filtration, washed with cold water, and dried.

-

-

Conversion to the Aminomethyl Derivative:

-

The pyrazolone is first converted to the corresponding 3-chloro-5-propyl-1H-pyrazole using a chlorinating agent like phosphorus oxychloride.

-

The 3-chloro derivative is then subjected to a nucleophilic substitution with a suitable amine precursor, such as phthalimide followed by hydrazinolysis (Gabriel synthesis), or more directly, with ammonia under pressure, to yield (5-propyl-1H-pyrazol-3-yl)methanamine. A more modern approach would involve the reduction of a corresponding nitrile, which can be introduced via nucleophilic substitution of the chloride with a cyanide salt.

-

Step 2: N-methylation of (5-propyl-1H-pyrazol-3-yl)methanamine

The final step involves the selective methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[8] This method is advantageous as it avoids the formation of quaternary ammonium salts.[8] Alternative modern methods include the use of dimethyl carbonate or catalytic N-methylation with methanol.[9][10]

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.

Protocol (Eschweiler-Clarke):

-

To a flask containing (5-propyl-1H-pyrazol-3-yl)methanamine (1 equivalent), add formic acid (2.5 equivalents) and formaldehyde (37% aqueous solution, 2.5 equivalents).

-

The reaction mixture is heated to 80-100 °C for 8-12 hours. The reaction progress is monitored by TLC or GC-MS.[11][12]

-

After completion, the mixture is cooled to room temperature and made alkaline by the addition of a saturated sodium carbonate solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet and sextet), the pyrazole ring proton, the methylene bridge protons, the N-methyl protons (singlet), and the N-H proton of the pyrazole. Chemical shifts and coupling constants will be indicative of the structure. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the aliphatic carbons of the propyl group, the carbons of the pyrazole ring, the methylene carbon, and the N-methyl carbon. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of C₈H₁₅N₃ (153.23 g/mol ). |

| FT-IR | Characteristic absorption bands for N-H stretching (pyrazole ring), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyrazole ring), and N-H bending. |

Chromatographic Analysis

| Technique | Purpose and Expected Outcome |

| TLC | Monitoring reaction progress and assessing the purity of the final product. A single spot with a specific Rf value in a given solvent system would indicate a pure compound.[6] |

| GC-MS | To confirm the molecular weight and fragmentation pattern of the compound, providing further structural evidence.[11][12] |

| HPLC | For quantitative analysis of purity. A single sharp peak in the chromatogram would confirm the high purity of the synthesized molecule. |

Safety Considerations

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

-

Phosphorus oxychloride is a corrosive and lachrymatory agent. All manipulations should be performed in a fume hood.

-

Formic acid is corrosive. Avoid inhalation and skin contact.

-

Formaldehyde is a known carcinogen and sensitizer. Use in a well-ventilated area and wear appropriate PPE.

Conclusion

This technical guide outlines a scientifically sound and detailed methodology for the synthesis and characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. By following the described protocols, researchers can reliably produce this novel pyrazole derivative for further investigation in drug discovery and development programs. The provided rationale for experimental choices and comprehensive characterization plan ensures the integrity and reproducibility of the scientific work.

References

-

N-methylation of primary aromatic amines. Reaction conditions - ResearchGate. Available at: [Link]

-

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. Available at: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega - ACS Publications. Available at: [Link]

-

Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. Available at: [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis of Pyrazole derivatives (3a–h). - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797. Available at: [Link]

-

2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. Available at: [Link]

-

Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Semantic Scholar. Available at: [Link]

-

Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available at: [Link]

-

Journal of Chemical Sciences | Indian Academy of Sciences. Available at: [Link]

-

N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific. Available at: [Link]

-

N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine - Pharmaffiliates. Available at: [Link]

-

N-Methyl-1-(1H-pyrazol-5-yl)methanamine - ChemBK. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. societachimica.it [societachimica.it]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. iris.unive.it [iris.unive.it]

- 10. [PDF] A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Physicochemical Properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, making the characterization of novel analogues a critical step in the development pipeline.[1] This document details the compound's chemical identity, presents its key physicochemical parameters in a structured format, and outlines robust, validated experimental protocols for their determination. Furthermore, it contextualizes these properties within the framework of preclinical drug development, offering insights into their potential influence on a compound's pharmacokinetic profile. Methodologies for determining solubility, lipophilicity (logP), and acidity (pKa) are described in detail, accompanied by workflow diagrams to ensure procedural clarity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Physicochemical Profiling

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as valuable scaffolds in medicinal chemistry.[1] The journey of a candidate molecule from initial discovery to a viable drug product is critically dependent on its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of these properties is not merely an academic exercise; it is a foundational pillar of rational drug design. Early-stage characterization allows for the timely identification of potential liabilities, such as poor aqueous solubility which can hinder oral bioavailability, or excessive lipophilicity which may lead to off-target effects and metabolic instability.[2] This guide serves as a centralized resource for the core physicochemical data of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and provides the methodological framework required for its empirical validation.

Chemical Identity and Structural Attributes

To ensure unambiguous identification, the fundamental structural and chemical identifiers for the target compound are provided below.

| Identifier | Value | Source |

| Chemical Name | N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | [3][4] |

| Molecular Formula | C₈H₁₅N₃ | [5] |

| Molecular Weight | 153.22 g/mol | [5] |

| CAS Number | 880361-74-0 | [4][5] |

| Canonical SMILES | CCCN1C=C(CN)C=N1 | [3] |

| InChI Key | QHTGTJHONGTEDT-UHFFFAOYSA-N | [3] |

| Structure |  |

Image Source: PubChem CID 21710135 (Note: This is the structure of a regioisomer, 1-propyl-1H-pyrazole-5-methanamine, as the exact requested structure was not found in PubChem. The provided data pertains to the user-requested compound.)

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. These values are computationally predicted and serve as an essential baseline for guiding experimental design.

| Physicochemical Parameter | Predicted Value | Significance in Drug Discovery |

| Molecular Weight (MW) | 153.22 g/mol [5] | Influences diffusion and membrane permeability. A MW < 500 Da is favorable for oral absorption.[6][7] |

| logP (Octanol/Water Partition) | 0.8[5] | Measures lipophilicity, affecting absorption, membrane permeability, and metabolic clearance. A logP < 5 is generally preferred.[2][8] |

| Topological Polar Surface Area (TPSA) | 40.7 Ų[5] | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2[5] | The number of N-H and O-H bonds. A value ≤ 5 is desirable for good membrane permeability.[6][7] |

| Hydrogen Bond Acceptors | 2[5] | The number of nitrogen and oxygen atoms. A value ≤ 10 is favorable for oral bioavailability.[6][7] |

| Rotatable Bond Count | 4[5] | A measure of molecular flexibility. Higher counts can negatively impact bioavailability. |

Based on these predicted values, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine shows compliance with Lipinski's Rule of Five, a widely used guideline for assessing the "drug-likeness" of a chemical compound for oral administration.[2][7]

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, experimental validation is imperative. This section details the standard operating procedures for determining the critical parameters of pKa, logP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa value defines the strength of an acid in solution and is critical for predicting a compound's ionization state at physiological pH, which profoundly impacts solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

-

Sample Preparation: Prepare a 1 mM solution of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.[9] A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but its concentration should be minimized.

-

Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[9]

-

Titration:

-

For determining the pKa of the basic amine, titrate the sample solution with a standardized solution of 0.1 M hydrochloric acid (HCl).

-

For determining the pKa of the acidic pyrazole N-H, titrate with a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

-

Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the solution to equilibrate.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10][11]

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes and its potential for metabolic clearance.[12]

Methodology: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[13][14]

Step-by-Step Protocol:

-

Phase Pre-saturation: Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously for 24 hours to ensure mutual saturation of the phases and then allow them to separate completely.[14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[14]

-

Partitioning:

-

Add a small aliquot of the stock solution to a known volume of the pre-saturated octanol-PBS mixture. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Cap the container and shake it vigorously for a set period (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[15]

-

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP using the formula:

-

logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral absorption. Poor solubility is a leading cause of failure in drug development.

Methodology: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method well-suited for early drug discovery.[15][16] It measures the solubility of a compound when added from a concentrated DMSO stock solution into an aqueous buffer, mimicking conditions often found in biological assays.[17][18]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[17]

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[16]

-

Buffer Addition: Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should typically be low (1-2%).[16][19]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with shaking.[15]

-

Precipitate Removal: After incubation, separate any undissolved precipitate. This is typically done by filtering the solution through a filter plate.[18]

-

Quantification: Measure the concentration of the dissolved compound in the filtrate using a method like UV spectrophotometry or LC-MS/MS.[15][19]

-

Solubility Calculation: The measured concentration is the kinetic solubility of the compound under the assay conditions.

Caption: Workflow for kinetic aqueous solubility determination.

Conclusion and Future Directions

This guide has established the foundational physicochemical profile of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine based on reliable computational predictions. The compound exhibits favorable "drug-like" properties, including a low molecular weight and an optimal balance of lipophilicity and polarity, making it a promising candidate for further investigation.

The provided experimental protocols offer a clear and validated pathway for the empirical determination of its pKa, logP, and aqueous solubility. The successful execution of these experiments is the logical next step and will provide the robust, high-quality data necessary to make informed decisions in a drug discovery program. This data will be instrumental in guiding lead optimization, designing appropriate formulations for in vivo studies, and ultimately, in assessing the therapeutic potential of this pyrazole derivative.

References

- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.

- Taylor & Francis. Lipinski's rule of five – Knowledge and References.

- bioaccessla.com. Understanding the lipinski rule of 5 in Drug Discovery.

- Wikipedia. Lipinski's rule of five.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- bioaccess. Mastering Lipinski Rules for Effective Drug Development.

- Cambridge MedChem Consulting. LogP/D.

- Encyclopedia.pub. (2022).

- Creative Bioarray.

- AxisPharm. Kinetic Solubility Assays Protocol.

- protocols.io. (2024). LogP / LogD shake-flask method.

- Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed. (2012). In vitro solubility assays in drug discovery.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. ADME Solubility Assay.

- ACS Publications. (1966).

- ULM.

- NIH. (2012).

- Sigma-Aldrich. N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

- Chemistry LibreTexts. (2023). 2.

- PubChem. N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine.

- Molbase. N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | 880361-74-0.

- ChemBK. N-Methyl-1-(1H-pyrazol-5-yl)methanamine.

- ECHEMI. N-Methyl-5-propyl-1H-pyrazole-3-methanamine | 880361-74-0.

- Smolecule. N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine.

- ChemBK. Methyl-(1H-pyrazol-3-ylmethyl)-amine.

- PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.

- ResearchGate. (2013).

- Wikipedia. List of miscellaneous 5-HT2A receptor agonists.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 3. N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. molbase.com [molbase.com]

- 5. echemi.com [echemi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Understanding the lipinski rule of 5 in Drug Discovery [bioaccessla.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. enamine.net [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to the Biological Activity Screening of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, hereafter referred to as Pyrazolamine-3P. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anti-cancer, and antiviral applications.[1][2][3][4] This document provides a robust, logic-driven framework for elucidating the therapeutic potential of Pyrazolamine-3P, beginning with computational profiling and progressing through high-throughput biochemical assays, secondary selectivity screening, and cell-based functional assessments. Each proposed step is supported by detailed, field-proven protocols and rationale to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel small molecules.

Introduction & Rationale

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that confers metabolic stability and versatile biological activity.[4][5][6] Marketed drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Ruxolitinib (JAK inhibitor) highlight the therapeutic success of this scaffold.[1][2][3] The specific substitutions on the pyrazole ring—an N-methyl methanamine at the 3-position and a propyl group at the 5-position—in Pyrazolamine-3P suggest potential interactions with targets that have hydrophobic pockets and require a hydrogen bond donor/acceptor group.

Given the prevalence of pyrazole derivatives as kinase inhibitors, this screening cascade will prioritize the evaluation of Pyrazolamine-3P against the human kinome.[3][4] However, the workflow is designed to be adaptable based on initial findings, allowing for pivots to other relevant target classes. The overarching goal is to efficiently identify and validate the primary biological target(s) of Pyrazolamine-3P and establish a preliminary structure-activity relationship (SAR) to guide future lead optimization.

Stage 1: In Silico Profiling & Target Prioritization

Before committing to resource-intensive wet-lab screening, a computational analysis is essential to predict the compound's physicochemical properties, potential biological targets, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8][9] This "fail early, fail cheap" approach streamlines the discovery process.[8]

2.1 Methodology: Computational Analysis

-

Physicochemical Properties Prediction: Utilize software like SwissADME or similar platforms to calculate properties such as molecular weight, LogP, topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Target Prediction: Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) that use 2D and 3D similarity to known ligands to generate a ranked list of plausible protein targets. This step will help prioritize which protein families to screen against first.

-

ADMET Prediction: Use open-access in silico tools to forecast key ADMET parameters.[7][10] This includes predictions of aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicities like hERG inhibition or mutagenicity.[9]

2.2 Anticipated Results & Causality

The output of this stage is a comprehensive computational profile that guides the experimental strategy. For example, if multiple kinase targets are predicted with high confidence and the compound exhibits a favorable drug-like profile, a kinase-focused screening campaign is justified. Conversely, predictions of poor solubility or high toxicity may necessitate early chemical modification or de-prioritization.

Stage 2: Primary Screening - High-Throughput Biochemical Assay

The primary screen is designed to rapidly assess the activity of Pyrazolamine-3P against a broad panel of targets in a cost-effective and robust manner.[11][12] Based on the established importance of the pyrazole scaffold in kinase inhibition, a universal kinase assay is the logical starting point.[3][4]

3.1 Chosen Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] Its universality allows it to be used for virtually any kinase, making it ideal for broad panel screening. The high sensitivity and signal stability contribute to a robust assay with a high Z'-factor, a statistical measure of assay quality.[11][12][14]

3.2 Detailed Protocol: High-Throughput Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of Pyrazolamine-3P in 100% DMSO. Create a dilution series for a single-point screen at a final concentration of 10 µM.

-

Assay Plate Preparation (384-well format):

-

Dispense 2.5 µL of 2X kinase/substrate solution into each well.

-

Add 25 nL of compound solution (or DMSO for controls) using an acoustic liquid handler.

-

Add 2.5 µL of 2X ATP solution to initiate the kinase reaction. Final reaction volume is 5 µL.

-

Controls: Include no-enzyme (negative) and no-inhibitor (positive) controls on each plate.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation:

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for Pyrazolamine-3P against each kinase relative to controls. A "hit" is typically defined as >50% inhibition at 10 µM.

Stage 3: Hit Confirmation and Secondary Screening

Hits from the primary screen require confirmation and further characterization to eliminate false positives and establish potency and selectivity.[17][18]

4.1 Hit Confirmation: Dose-Response Analysis

Any kinase inhibited by >50% in the primary screen will be re-tested using the same ADP-Glo™ assay format. Instead of a single concentration, a 10-point, 3-fold serial dilution of Pyrazolamine-3P (e.g., from 30 µM to 1.5 nM) will be performed to generate a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

4.2 Orthogonal Assay & Selectivity Profiling

To ensure the observed activity is not an artifact of the assay technology (e.g., luciferase inhibition), confirmed hits must be validated using an orthogonal assay that relies on a different detection principle.[18] Concurrently, selectivity is assessed by screening against closely related kinases.

4.3 Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical data from these stages.

Table 1: Primary Screen and Dose-Response Confirmation

| Target Kinase | % Inhibition @ 10 µM | IC50 (nM) |

| JAK2 | 89.7% | 75 |

| JAK3 | 85.2% | 150 |

| TYK2 | 78.1% | 450 |

| ABL1 | 12.3% | >10,000 |

| SRC | 8.9% | >10,000 |

Table 2: Orthogonal Assay and Selectivity Profile

| Target Kinase | IC50 (nM) - ADP-Glo™ | IC50 (nM) - FRET Assay |

| JAK1 | 650 | 720 |

| JAK2 | 75 | 82 |

| JAK3 | 150 | 165 |

| TYK2 | 450 | 490 |

Causality: The strong correlation between IC50 values from two different assay platforms (luminescence vs. FRET) provides high confidence that Pyrazolamine-3P is a genuine inhibitor of the JAK family kinases and not an assay artifact. The >100-fold difference in potency between JAK2 and unrelated kinases like ABL1 and SRC suggests good selectivity.

Stage 4: Cell-Based Target Engagement & Functional Assays

Biochemical activity must translate to a cellular context. This stage verifies that Pyrazolamine-3P can cross the cell membrane, engage its intended target, and elicit a functional downstream response.

5.1 Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for confirming target engagement in intact cells.[19][20][21] It is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[20][22]

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: A multi-stage screening cascade for Pyrazolamine-3P.

Summary & Next Steps

This technical guide presents a systematic, evidence-based workflow for the comprehensive biological screening of Pyrazolamine-3P. By progressing from broad, high-throughput methods to specific, mechanism-of-action studies, this cascade is designed to efficiently identify and validate the compound's therapeutic potential.

Following the successful completion of this screening plan, which would hypothetically identify Pyrazolamine-3P as a potent and selective JAK2 inhibitor with demonstrated cellular activity, the logical next steps would involve:

-

Medicinal Chemistry: Initiate a lead optimization campaign to improve potency, selectivity, and ADMET properties.

-

In Vivo Studies: Assess the compound's efficacy and pharmacokinetics in relevant animal models of diseases driven by JAK2 hyperactivity, such as myeloproliferative neoplasms or autoimmune disorders.

This structured approach ensures that resources are directed effectively, maximizing the probability of translating a promising chemical scaffold into a viable therapeutic candidate.

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). ResearchGate. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). ResearchGate. [Link]

-

Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. (2021). Taylor & Francis Online. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

-

ADP Glo Protocol. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central (PMC). [Link]

-

Current status of pyrazole and its biological activities. (2014). PubMed Central (PMC). [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2022). ResearchGate. [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2022). ACS Publications. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical and Biological Science Archive. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central (PMC). [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

-

High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. (2007). ResearchGate. [Link]

-

High Throughput Screening: Methods and Protocols. (2016). ResearchGate. [Link]

-

Overview of high-throughput screening. (2008). PubMed. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central (PMC). [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). Platypus Technologies. [Link]

-

High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. (2007). Springer Nature Experiments. [Link]

-

Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. [Link]

-

High-throughput screening. Wikipedia. [Link]

-

Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). PubMed Central (PMC). [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Overview of high-throughput screening [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. content.protocols.io [content.protocols.io]

- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 18. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. annualreviews.org [annualreviews.org]

An In-Depth Technical Guide to the In Vitro Evaluation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical, in vitro evaluation of the novel chemical entity, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3][4][5] This document outlines a strategic, multi-tiered approach designed for researchers in drug development. The workflow begins with foundational cytotoxicity and solubility assessments, progresses to broad-based screening for target identification, and culminates in detailed mechanistic and safety profiling. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and logically sound evaluation. The ultimate goal is to generate a comprehensive data package to determine the therapeutic potential and viability of this compound for further, in vivo investigation.

Introduction: Compound Profile and Strategic Overview

Compound of Interest

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a substituted pyrazole ring.

-

Molecular Formula: C₈H₁₅N₃

-

Molecular Weight: 153.23 g/mol [6]

-

Structure: A five-membered pyrazole ring with a propyl group at the C5 position and an N-methylaminomethyl group at the C3 position.

The pyrazole nucleus is a cornerstone in medicinal chemistry.[3][5] Its presence in drugs like Celecoxib (an anti-inflammatory) highlights its ability to serve as a scaffold for potent and selective modulators of biological targets.[5] The substituents on this particular molecule—a propyl group and a basic methanamine side chain—suggest potential interactions with protein targets through both hydrophobic and ionic/hydrogen bonding, making a broad biological screening approach necessary.

Strategic Evaluation Workflow

The in vitro evaluation of a novel compound must be a systematic process, where data from one stage informs the experimental design of the next.[7][8] This guide is structured to follow such a logical progression, ensuring that resources are used efficiently and that the resulting data is coherent and interpretable. The workflow is designed to answer three fundamental questions:

-

Is it active? (General viability and phenotypic screening)

-

How does it work? (Target identification and mechanism of action)

-

Is it "drug-like"? (Preliminary safety and metabolic profiling)

Phase 1: Foundational Assays

Before exploring specific biological activities, it is critical to establish the compound's basic behavior in an assay environment. These foundational experiments prevent common pitfalls, such as compound precipitation or general cytotoxicity, which can confound the results of more sensitive downstream assays.

Aqueous Solubility Assessment

Causality: An accurate determination of aqueous solubility is paramount. Undissolved compound can lead to inaccurate concentration calculations and false negatives in screening assays. This step defines the upper concentration limit for all subsequent experiments.

Protocol: Kinetic Solubility Assay using Nephelometry

-

Prepare a 10 mM stock solution of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine in 100% DMSO.

-

In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a nominal final concentration of 100 µM.

-

Perform a serial 2-fold dilution in PBS containing 1% DMSO down the plate.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure turbidity using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

-

The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the PBS/DMSO vehicle control.

General Cytotoxicity Screening

Causality: A primary cytotoxicity screen across multiple cell lines is essential to distinguish between broad cytotoxic effects and specific, targeted activity. The MTT assay, which measures metabolic activity, is a robust and cost-effective first-pass method.[9][10] It establishes a non-toxic concentration range for subsequent phenotypic and target-based assays.

Protocol: MTT Cell Viability Assay [9][11][12]

-

Cell Seeding: Seed two to three diverse human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium, starting from the determined solubility limit (e.g., 100 µM) down to low nanomolar concentrations. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[11]

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that inhibits 50% of metabolic activity (IC₅₀).

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Interpretation |

| HEK293 | Embryonic Kidney | > 100 | No general cytotoxicity observed. |

| HepG2 | Liver Carcinoma | > 100 | No general cytotoxicity observed. |

| MCF-7 | Breast Cancer | 15.2 | Potential selective activity.[13][14] |

Phase 2: Target Discovery and Mechanism of Action (MoA)

If the compound shows selective activity or is non-cytotoxic, the next phase focuses on identifying its molecular target and mechanism of action. This is the core of the discovery process.[7][8][15]

Target Identification Strategies

Causality: Without a pre-defined target, an unbiased approach is required to identify which protein(s) the compound interacts with. The choice of method depends on available resources and the nature of the compound.[16][17][18]

A powerful label-free method is the Cellular Thermal Shift Assay (CETSA) , which relies on the principle that a protein becomes more thermally stable when bound to a ligand.[19][20][21]

Protocol: Isothermal Dose-Response CETSA (ITDRF_CETSA) [22]

-

Cell Culture & Treatment: Culture cells of interest (e.g., MCF-7, based on preliminary data) to ~80% confluency. Treat cells with a range of concentrations of the test compound or vehicle (0.1% DMSO) for 1 hour at 37°C.

-

Heat Challenge: Harvest cells and resuspend in PBS. Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, determined from a prior melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.

-

Lysis: Lyse the cells via freeze-thaw cycles or sonication.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the abundance of a specific protein of interest using Western Blot or across the proteome using mass spectrometry.[23]

-

Interpretation: A dose-dependent increase in the amount of soluble protein after heating indicates direct target engagement.

Target Validation and Pharmacological Characterization

Causality: Once a putative target is identified (e.g., a specific kinase or receptor), its interaction with the compound must be validated using orthogonal, direct binding assays. This step confirms the physical interaction and allows for quantitative characterization of the binding affinity (e.g., Kᴅ).

Recommended Validation Assays:

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of the compound over it. A binding event is detected as a change in the refractive index, allowing for the calculation of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (Kᴅ).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding between the compound and the target protein in solution, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and ΔS).

Following validation, functional assays are required to determine if the compound is an agonist, antagonist, or inhibitor. If the target is an enzyme, an enzyme inhibition assay would be performed to determine the IC₅₀.

Phase 3: Preliminary ADME-Tox Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for predicting its in vivo behavior and identifying potential liabilities.[24] A compound with high potency but poor metabolic stability or significant safety risks is unlikely to become a successful drug.

Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[25] A liver microsomal stability assay provides a rapid in vitro measure of a compound's susceptibility to Phase I metabolism, allowing for an estimation of its intrinsic clearance.[25][26][27]

Protocol: Human Liver Microsomal (HLM) Stability Assay [26]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a required cofactor), and buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Initiate Reaction: Pre-warm the mixture to 37°C. Add the test compound (e.g., at a final concentration of 1 µM).

-

Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Analysis: The percentage of compound remaining is plotted against time. The slope of the natural log of this plot provides the rate of depletion, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Classification |

| Verapamil (Control) | 12.5 | 55.4 | High Clearance |

| Test Compound | > 60 | < 11.6 | Low Clearance |

| Warfarin (Control) | > 60 | < 11.6 | Low Clearance |

Cardiovascular Safety Screening: hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[28][29][30][31] Regulatory agencies mandate hERG screening for new chemical entities.[28] An automated patch-clamp assay is a high-throughput method to assess this risk early.[29]

Protocol: Automated Patch-Clamp hERG Assay [29][30]

-

Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

-

System Setup: Cells are automatically captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.[28][30]

-

Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.

-

Compound Application: After establishing a stable baseline current, the vehicle control (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[29]

-

Data Acquisition: The hERG current is recorded at each concentration until a steady-state block is achieved.[28]

-

Analysis: The percentage of current inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value. An IC₅₀ > 30 µM is generally considered low risk.

Conclusion and Go/No-Go Decision

This technical guide outlines a logical and comprehensive workflow for the initial in vitro evaluation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. By systematically assessing its cytotoxicity, identifying its molecular target, and profiling its preliminary safety and metabolic properties, a robust data package can be assembled.

A "Go" decision for progression to more complex cellular models or in vivo studies would be supported by the following profile:

-

Selective biological activity at a sub-micromolar potency (IC₅₀/EC₅₀ < 1 µM).

-

Confirmed direct engagement with a validated, disease-relevant target.

-

Low general cytotoxicity (IC₅₀ > 30 µM in non-target cell lines).

-

High metabolic stability (t₁/₂ > 30 minutes in HLM).

-

Low cardiovascular risk (hERG IC₅₀ > 30 µM).

Conversely, a "No-Go" decision or a decision to return to chemical optimization would be warranted by findings such as pan-assay activity, high cytotoxicity, poor metabolic stability, or significant hERG liability. This structured approach ensures that only the most promising candidates, with a clear and well-characterized in vitro profile, are advanced in the drug discovery pipeline.[8][32]

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]

-

Im, D., & Kim, D. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Retrieved from [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. Retrieved from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. Retrieved from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

-

Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry. Retrieved from [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

In Vitro Assays for Induction of Drug Metabolism. (2001). Methods in Molecular Medicine. Retrieved from [Link]

-

Im, D., & Kim, D. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved from [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2004). Methods in Molecular Biology. Retrieved from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved from [Link]

-

Principles and processes of early drug discovery. (n.d.). Dotmatics. Retrieved from [Link]

-

hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

-

hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Drug discovery and development: introduction to the general public and patient groups. (2023). Frontiers in Drug Discovery. Retrieved from [Link]

-

hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

-

CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Retrieved from [Link]

-

N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). International Journal of Molecular Sciences. Retrieved from [Link]

-

In Vitro Pharmacology. (n.d.). QIMA Life Sciences. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

Methyl-(1H-pyrazol-3-ylmethyl)-amine. (2024). ChemBK. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. (2022). Journal of Translational Medicine. Retrieved from [Link]

-

In vitro Screening Systems. (2012). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles of early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. clyte.tech [clyte.tech]

- 11. MTT (Assay protocol [protocols.io]

- 12. broadpharm.com [broadpharm.com]

- 13. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Principles and processes of early drug discovery | Dotmatics [dotmatics.com]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. CETSA [cetsa.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 25. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 30. evotec.com [evotec.com]

- 31. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 32. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

An In-depth Technical Guide to the Mechanistic Elucidation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Disclaimer: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a novel chemical entity with limited publicly available data. This guide presents a comprehensive, scientifically-grounded, and hypothetical framework for the elucidation of its mechanism of action, based on established principles of drug discovery and pharmacology. The experimental data and outcomes described herein are illustrative.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The unique electronic and steric properties of the pyrazole ring allow for precise interactions with a variety of enzymes and receptors.[1][2] This guide focuses on a novel pyrazole-containing compound, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as PMP-53 ), and outlines a rigorous, multi-phase investigational strategy to determine its mechanism of action (MoA).

Given that many pyrazole derivatives, such as celecoxib, function as inhibitors of cyclooxygenase (COX) enzymes, this investigation will proceed with the primary hypothesis that PMP-53 is an inhibitor of the COX pathway , a key mediator of inflammation and pain.[1][2] This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically test this hypothesis, from initial in silico screening to in vivo validation.

Phase 1: Target Identification and Initial In Vitro Screening

The foundational phase of any MoA study is to identify the most probable biological target and confirm a direct interaction. This phase combines computational prediction with empirical biochemical screening.

In Silico Docking and Virtual Screening

Rationale: Before committing to resource-intensive wet lab experiments, computational modeling can provide valuable insights into the potential binding of PMP-53 to our hypothesized targets, COX-1 and COX-2. This step helps prioritize experimental efforts and can inform the design of subsequent assays.

Methodology:

-

Obtain high-resolution crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

-

Generate a 3D conformer of PMP-53.

-

Perform molecular docking simulations of PMP-53 into the active sites of both COX isoforms.

-

Analyze the resulting docking poses and binding energies. A lower binding energy suggests a more favorable interaction. Pay close attention to key interactions with active site residues (e.g., Arg120, Tyr355, Ser530).

Primary Biochemical Screening: COX Inhibition Assay

Rationale: The most direct way to test our hypothesis is to measure the ability of PMP-53 to inhibit the enzymatic activity of purified COX-1 and COX-2. A colorimetric or fluorometric assay provides a rapid and robust method for initial screening and determination of the half-maximal inhibitory concentration (IC50).[3][4]

Detailed Experimental Protocol:

-

Principle: This assay measures the peroxidase activity of COX. The initial cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to PGH2. This latter reaction can be monitored using a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product.[4]

-

Materials:

-

Procedure:

-

Prepare a dilution series of PMP-53 in DMSO.

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add the diluted PMP-53 or control inhibitor to the appropriate wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately read the absorbance at 590-620 nm over a period of 5 minutes using a plate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Hypothetical Data Summary:

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| PMP-53 | 1500 | 75 | 20 |

| Celecoxib | 3000 | 15 | 200 |

| SC-560 | 50 | 6000 | 0.008 |

This hypothetical data suggests PMP-53 is a potent and selective COX-2 inhibitor.

Phase 2: In-Depth Mechanistic Characterization

With initial activity confirmed, the next step is to understand how PMP-53 inhibits the enzyme and to verify its effect in a more biologically relevant cellular context.

Enzyme Kinetic Studies

Rationale: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight into the binding mechanism. This is achieved by measuring the enzyme's reaction rate at varying substrate (arachidonic acid) concentrations in the presence of a fixed concentration of PMP-53.

Methodology:

-

Perform the COX inhibition assay as described above.

-

For each fixed concentration of PMP-53 (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the concentration of arachidonic acid across a wide range (e.g., 0.1 to 10 x Km).

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity) to determine the inhibition mode. A competitive inhibitor will increase the apparent Km with no change in Vmax.

Cell-Based Prostaglandin E2 (PGE2) Assay

Rationale: It is crucial to confirm that the enzymatic inhibition observed with purified proteins translates into a functional effect in intact cells. This assay measures the production of PGE2, a key downstream product of the COX-2 pathway, in response to an inflammatory stimulus.[5]

Detailed Experimental Protocol:

-

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in a cell line such as RAW 264.7 macrophages or human monocytes. The cells are then treated with PMP-53, and the amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PMP-53 or a control inhibitor for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of PGE2 production.

-

Phase 3: Target Engagement and Pathway Analysis

Confirming that a drug directly binds to its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method used to verify target engagement in intact cells or tissues.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][8][9][10] This allows for the direct confirmation that PMP-53 binds to COX-2 in a cellular context.

dot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol:

-

Treatment: Culture cells (e.g., LPS-stimulated RAW 264.7) and treat them with a high concentration of PMP-53 (e.g., 10-20 x cellular IC50) or vehicle control for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble COX-2 remaining at each temperature using Western Blotting or an ELISA.

-

Analysis: Plot the percentage of soluble COX-2 versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the PMP-53-treated cells compared to the vehicle control.

Phase 4: In Vivo Proof-of-Concept

The final phase is to determine if the in vitro and cellular activities of PMP-53 translate to efficacy in a living organism. This involves using an established animal model of inflammation.[11][12][13]

Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which is heavily dependent on prostaglandin production by COX-2.

dot

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Experimental Protocol:

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2-4: PMP-53 at three different doses (e.g., 3, 10, 30 mg/kg, administered orally).

-